molecular formula C13H16O B13083591 3-(m-Tolyl)cyclohexanone CAS No. 335259-41-1

3-(m-Tolyl)cyclohexanone

Cat. No.: B13083591
CAS No.: 335259-41-1
M. Wt: 188.26 g/mol
InChI Key: IHNGMFFDLQMEPV-UHFFFAOYSA-N
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Description

3-(m-Tolyl)cyclohexanone is an organic compound with the molecular formula C13H16O It consists of a cyclohexanone ring substituted with a meta-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(m-Tolyl)cyclohexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the hydrogenation of 3-(m-Tolyl)phenol using a suitable catalyst like palladium on carbon. This reaction is carried out under high pressure and temperature to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and halogenating agents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted cyclohexanones and related derivatives.

Scientific Research Applications

3-(m-Tolyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals, fragrances, and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active species. These interactions can affect cellular processes and pathways, leading to the observed biological activities.

Comparison with Similar Compounds

3-(m-Tolyl)cyclohexanone can be compared with other similar compounds such as:

    3-(o-Tolyl)cyclohexanone: Similar structure but with the tolyl group in the ortho position.

    3-(p-Tolyl)cyclohexanone: Similar structure but with the tolyl group in the para position.

    Cyclohexanone: The parent compound without the tolyl substitution.

    3-(m-Tolyl)phenol: A related compound with a hydroxyl group instead of a ketone.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

335259-41-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-(3-methylphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2,4-5,8,12H,3,6-7,9H2,1H3

InChI Key

IHNGMFFDLQMEPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCCC(=O)C2

Origin of Product

United States

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